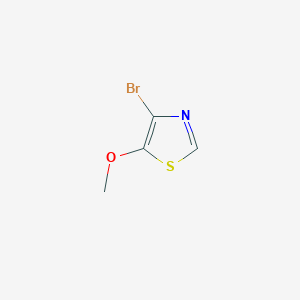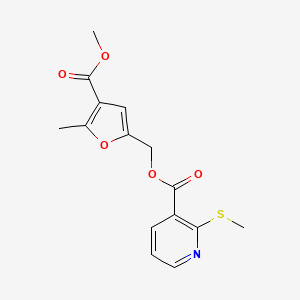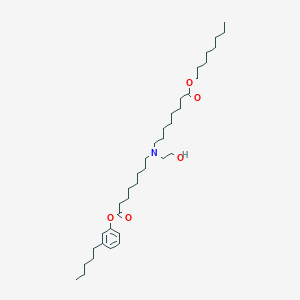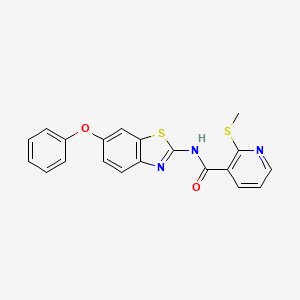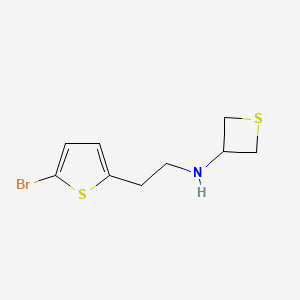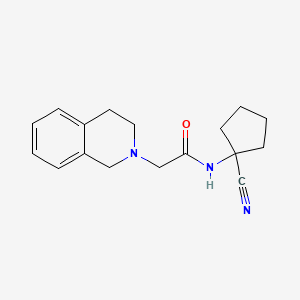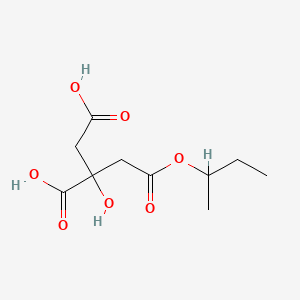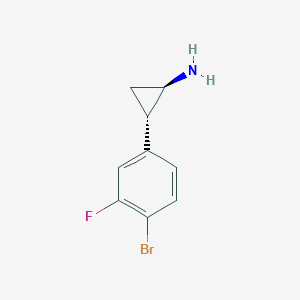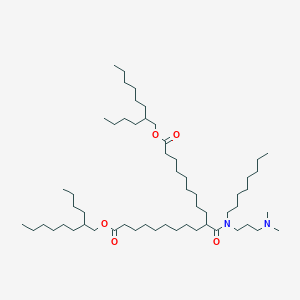
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. It is primarily used as an excipient in vaccines, aiding in the delivery of active ingredients to target cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves multiple steps, including esterification and amidation reactions. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol. This is followed by the amidation of the resulting ester with 3-(dimethylamino)propylamine and octylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography .
化学反应分析
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound .
科学研究应用
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in the study of cell membrane dynamics and as a tool for gene delivery.
Medicine: It is an essential component in the formulation of vaccines, including COVID-19 vaccines, and in gene therapy for targeted drug delivery.
作用机制
The mechanism of action of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate involves its interaction with cell membranes. The compound facilitates the fusion of lipid nanoparticles with cell membranes, allowing for the efficient delivery of active ingredients into the cells. This process is mediated by the dimethylamino and octyl groups, which enhance the compound’s affinity for lipid bilayers .
相似化合物的比较
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(hexyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(decyl)carbamoyl)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(dodecyl)carbamoyl)nonadecanedioate
Uniqueness
Compared to similar compounds, Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(octyl)carbamoyl)nonadecanedioate exhibits superior efficacy in gene delivery and vaccine formulation. Its unique combination of functional groups enhances its solubility and stability, making it a preferred choice in various applications .
属性
分子式 |
C57H112N2O5 |
|---|---|
分子量 |
905.5 g/mol |
IUPAC 名称 |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-octylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-8-13-18-21-30-37-48-59(49-38-47-58(6)7)57(62)54(43-33-26-22-24-28-35-45-55(60)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-29-36-46-56(61)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3 |
InChI 键 |
NBQBJYAPIFCCPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
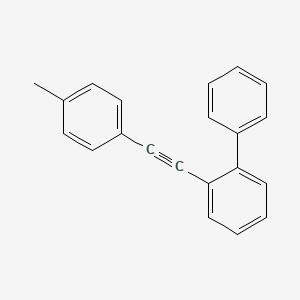
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
